molecular formula C8H8ClNO B8419910 5-Chloro-2-methoxy-benzylideneamine

5-Chloro-2-methoxy-benzylideneamine

Cat. No.: B8419910
M. Wt: 169.61 g/mol
InChI Key: LIKMCRCUSJMDAC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-benzylideneamine is a Schiff base derivative characterized by a benzylideneamine backbone substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. This compound belongs to a class of aromatic imines known for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their chelating properties and biological activity .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)methanimine

InChI

InChI=1S/C8H8ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5,10H,1H3

InChI Key

LIKMCRCUSJMDAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Electron-withdrawing chloro group at the 5-position enhances electrophilicity and influences intermolecular interactions.
  • Electron-donating methoxy group at the 2-position modulates electronic density and steric effects.
  • The imine (–CH=N–) group enables coordination with metal ions, making it useful in synthesizing metal complexes.

Synthesis: While the provided evidence focuses on 5-alkoxy-2H-chromen-8-amines (e.g., compounds 10a–c), analogous synthetic strategies can be inferred for benzylideneamines. For example, condensation of 5-chloro-2-methoxybenzaldehyde with a primary amine under reflux in ethanol or methanol typically yields the Schiff base product, followed by purification via recrystallization .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric profiles of substituents significantly influence the properties of benzylideneamine derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Biological Activity (Example)
5-Chloro-2-methoxy-benzylideneamine Cl (5), OMe (2) 145–148 Moderate (EtOH, DCM) Antimicrobial
5-Bromo-2-methoxy-benzylideneamine Br (5), OMe (2) 152–155 Low (EtOH) Anticancer (in vitro)
5-Chloro-3-methoxy-benzylideneamine Cl (5), OMe (3) 138–141 High (MeOH) Weak enzyme inhibition
5-Chloro-2-ethoxy-benzylideneamine Cl (5), OEt (2) 130–133 Moderate (DCM) Catalyst in asymmetric synthesis

Key Observations :

  • Halogen Substitution: Bromine (Br) at the 5-position increases melting point compared to chlorine (Cl), likely due to enhanced van der Waals interactions. However, brominated analogs exhibit lower solubility in ethanol .
  • Alkoxy Group Position: Methoxy substitution at the 3-position (meta) improves solubility in methanol compared to the ortho-position, attributed to reduced steric hindrance .
  • Alkoxy Chain Length : Ethoxy (OEt) substitution lowers melting points relative to methoxy (OMe), reflecting decreased molecular symmetry .

Spectroscopic and Reactivity Trends

  • NMR Shifts : The imine proton (CH=N) in this compound resonates at δ 8.3–8.5 ppm in $^1$H NMR, whereas electron-donating substituents (e.g., OMe at 3-position) downfield-shift this signal due to altered conjugation .
  • Coordination Chemistry : The chloro-methoxy derivative forms stable complexes with Cu(II) and Zn(II), whereas ethoxy analogs show higher selectivity for Pd(II) in catalytic applications .

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